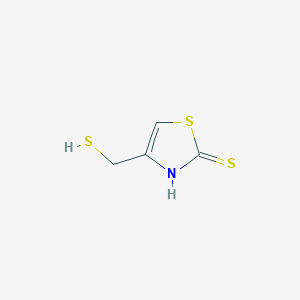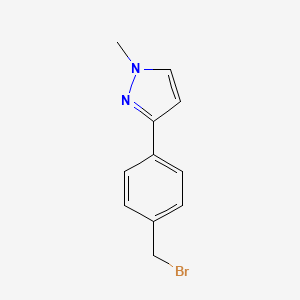![molecular formula C13H15NO2 B13970517 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a benzene ring fused to an azepine ring, with acetyl and carbaldehyde functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted aniline with a suitable diketone can lead to the formation of the azepine ring through intramolecular cyclization. The reaction conditions typically involve the use of a strong acid or base as a catalyst and heating to promote ring closure .
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and improve yield. These methods involve the sequential addition of reagents in a single reaction vessel, minimizing the need for intermediate purification steps .
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups (acetyl and aldehyde) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Major Products Formed
Oxidation: 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carboxylic acid
Reduction: 7-Hydroxy-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbinol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly for cardiovascular and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Similar in structure but contain two nitrogen atoms in the ring.
Oxazepines: Contain an oxygen atom in the ring instead of nitrogen.
Thiazepines: Contain a sulfur atom in the ring instead of nitrogen.
Uniqueness
7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of acetyl and carbaldehyde groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
7-acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10(16)12-3-2-11-4-6-14(9-15)7-5-13(11)8-12/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
YNBYEXMQYGVTFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CCN(CC2)C=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
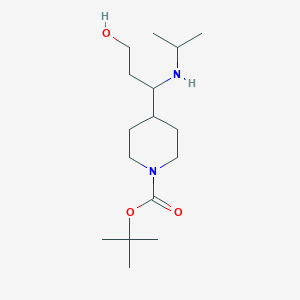
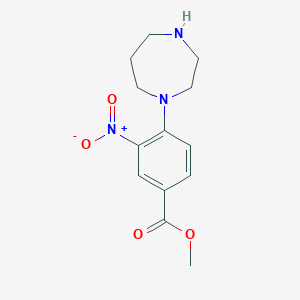
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
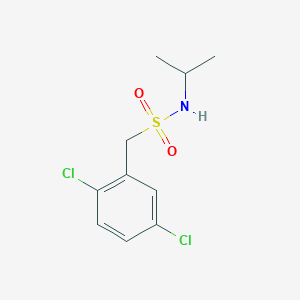
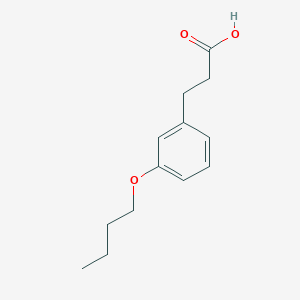
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
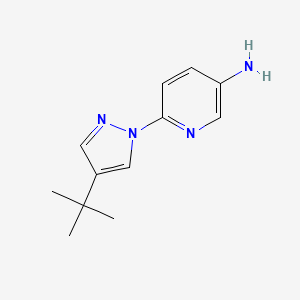

![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
